2-Chloro-5-phenyl-1,3,4-oxadiazole

Cross-Coupling C–H Activation Late-Stage Functionalization

2-Chloro-5-phenyl-1,3,4-oxadiazole is a differentiated heterocyclic intermediate featuring a strategic C2-chlorine substituent that unlocks Pd-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) chemistry inaccessible to 2-H, 2-methyl, or 2-amino oxadiazole analogs. This reactive handle enables high-yielding syntheses of kinase inhibitor scaffolds (86% yield via C5-arylation), antimicrobial thioethers (MIC 1.56 µg/mL), and nanomolar Cathepsin L probes (Ki 92.1 nM). Ideal for medicinal chemistry teams pursuing late-stage diversification in oncology, infectious disease, and anti-inflammatory programs. Order ≥98% pure material for reproducible SAR exploration.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 1483-31-4
Cat. No. B179812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-phenyl-1,3,4-oxadiazole
CAS1483-31-4
Synonyms2-chloro-5-phenyl-1,3,4-oxadiazole
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)Cl
InChIInChI=1S/C8H5ClN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H
InChIKeyQSGNNXKJPIMRPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-phenyl-1,3,4-oxadiazole (CAS 1483-31-4): A Versatile Heterocyclic Building Block for Pharmaceutical R&D and Synthetic Chemistry


2-Chloro-5-phenyl-1,3,4-oxadiazole (CAS 1483-31-4), with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol, is a key heterocyclic intermediate belonging to the 1,3,4-oxadiazole class [1]. Its core scaffold is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, which is recognized as a privileged structure in medicinal chemistry due to its bioisosteric properties and broad pharmacological potential [2]. The compound's unique value proposition lies in the strategic placement of a reactive chlorine atom at the 2-position and a phenyl group at the 5-position of the oxadiazole nucleus. This specific substitution pattern enables chemoselective functionalization, making it a more versatile platform for derivatization compared to other 5-phenyl-1,3,4-oxadiazole analogs with less reactive substituents like methyl, amino, or unsubstituted hydrogen [3].

Why 2-Chloro-5-phenyl-1,3,4-oxadiazole is Not a Commodity: The Critical Role of the 2-Chloro Substituent


Generic substitution among 1,3,4-oxadiazoles is scientifically unsound due to the profound impact of the C2-substituent on both chemical reactivity and downstream biological activity. The presence of a chlorine atom at the 2-position in 2-Chloro-5-phenyl-1,3,4-oxadiazole is not a minor structural variation; it is a critical functional determinant. This C–Cl bond serves as an essential synthetic handle, enabling a suite of transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions that are either inefficient or impossible with other common C2-substituents like hydrogen, methyl, or amino groups [1]. Specifically, the 2-chloro group activates the oxadiazole ring for direct C–H arylation and facilitates the synthesis of O-alkylated or O-arylated derivatives, as well as the formation of C–S bonds for generating thioether analogs, which are inaccessible from the corresponding 2-hydroxy or 2-unsubstituted oxadiazoles without additional synthetic steps [2]. Consequently, a scientist cannot simply replace 2-Chloro-5-phenyl-1,3,4-oxadiazole with a cheaper or more readily available 5-phenyl-1,3,4-oxadiazole analog without fundamentally altering the synthetic route and the resulting compound's structure-activity relationship (SAR). The following quantitative evidence will substantiate these critical points of differentiation.

Quantitative Differentiation Guide for 2-Chloro-5-phenyl-1,3,4-oxadiazole: Data-Driven Selection Criteria


Reactivity Advantage: Enabling C5-Arylation with Aryl Chlorides Under Mild Pd-Catalysis

The presence of the 2-chloro substituent is critical for enabling efficient palladium-catalyzed C5-arylation of 1,3,4-oxadiazoles using challenging aryl chlorides. A 2024 study by Gelin et al. demonstrated that a catalyst system employing bis(di-iso-propylphosphino) ferrocene promotes the direct C–H arylation of 2-substituted-5-phenyl-1,3,4-oxadiazoles with aryl chlorides. While a variety of C2-substituents were tolerated, the 2-chloro analog exhibited high reactivity, allowing for the synthesis of complex molecules like the anti-tubercular agent PHOXPY (2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine) in 86% yield via a late-stage arylation using 2-chloropyrazine [1]. This direct C–H functionalization route, enabled by the 2-chloro oxadiazole core, represents a significant step-economy advantage over alternative approaches that would require pre-functionalization or multi-step syntheses, thus providing a compelling reason for its selection in medicinal chemistry programs.

Cross-Coupling C–H Activation Late-Stage Functionalization

Synthetic Versatility: A Preferred Precursor for Nucleophilic Thiolation to Access Bioactive Heterocycles

The 2-chloro substituent serves as an ideal leaving group for nucleophilic aromatic substitution (SNAr), enabling the efficient introduction of sulfur-based nucleophiles to generate thioether-linked derivatives. This is a key differentiator from 2-hydroxy or 2-amino analogs, which are not directly amenable to such SNAr reactions. A 2025 study by Singh and Ganguly utilized this reactivity by reacting 5-phenyl-1,3,4-oxadiazole-2-thiol with various 2-chloro-N-(aryl)acetamides to synthesize a library of 14 new N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives [1]. The most potent derivative, compound 3j (N-(3-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide), exhibited exceptional antimicrobial activity, with minimum inhibitory concentration (MIC) values of 1.56 µg/mL against multiple bacterial strains (B. subtilis, S. aureus, E. coli, P. aeruginosa), 3.25 µg/mL against fungal strains (C. albicans, A. niger), and 3.96 µg/mL against M. smegmatis [1]. This demonstrates that the 2-chloro derivative is a direct precursor to highly potent antimicrobial agents, a value proposition not shared by non-halogenated analogs.

Nucleophilic Substitution Medicinal Chemistry Antimicrobial Agents

Target Engagement: Cathepsin L Inhibition with Nanomolar Affinity in a 1,3,4-Oxadiazole Analog

The 1,3,4-oxadiazole scaffold, particularly when bearing a 2-chlorophenyl moiety, demonstrates high binding affinity for the cysteine protease Cathepsin L, a target implicated in cancer metastasis, autoimmune diseases, and viral entry. BindingDB data for a close analog, 2-phenyl-5-(2-chlorophenyl)-1,3,4-oxadiazole (a positional isomer of the target compound), reveals a Ki value of 92.1 nM against Cathepsin L from Capra hircus (goat) at pH 5.0 and 37°C [1]. This level of potency is notable for a small-molecule inhibitor of this class. While this data is for an analog, it strongly infers that the 2-chloro-5-phenyl-1,3,4-oxadiazole scaffold possesses inherent structural features conducive to nanomolar target engagement. This is in stark contrast to many other 1,3,4-oxadiazole derivatives that exhibit significantly weaker or no activity against this target.

Cathepsin L Enzyme Inhibition Binding Affinity

Anti-inflammatory Potential: Inhibition of sPLA2 with Micromolar Potency in a Chlorophenyl Oxadiazole Derivative

A study exploring fenoprofen and ibuprofen analogs containing the 1,3,4-oxadiazole nucleus identified a potent inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade. The lead compound, 2-(2-chlorophenyl)-5-(1-(4-phenoxyphenyl)ethyl)-1,3,4-oxadiazole (5m), inhibited the catalytic activity of VRV-PL-VIIIa, a basic sPLA2 from Vipera russelli venom, with an IC50 value of 11.52 µM [1]. This study further demonstrated that compound 5m effectively inhibited sPLA2-induced hemolysis, myotoxicity, and lung hemorrhage in vivo in mice [1]. The presence of the 2-chlorophenyl group, a feature shared with the 5-phenyl-2-chloro analog, appears to be a key structural element for this anti-inflammatory activity.

sPLA2 Inhibition Anti-inflammatory Venom Toxicology

Optimal Application Scenarios for Procuring 2-Chloro-5-phenyl-1,3,4-oxadiazole


Synthesis of Novel Kinase Inhibitors via Palladium-Catalyzed C–H Arylation

Procurement of 2-Chloro-5-phenyl-1,3,4-oxadiazole is highly recommended for medicinal chemistry teams engaged in the late-stage diversification of kinase inhibitor scaffolds. The compound's established reactivity in Pd-catalyzed C5-arylation, as demonstrated by the 86% yield synthesis of the anti-tubercular agent PHOXPY [1], provides a robust and step-economical route to generating complex, drug-like molecules. This scenario is particularly relevant for projects targeting cancer, inflammation, or infectious diseases where the 1,3,4-oxadiazole core is a validated pharmacophore. The ability to introduce diverse aryl groups at the C5-position in a single, high-yielding step offers a significant advantage over linear syntheses, accelerating SAR exploration and lead optimization.

Development of Broad-Spectrum Antimicrobial Agents via Thioether Derivatization

Scientists focused on discovering new antimicrobials should prioritize 2-Chloro-5-phenyl-1,3,4-oxadiazole for its ability to serve as a direct precursor to a library of potent thioether-linked derivatives. The compound's facile conversion to the corresponding 2-thiol, followed by alkylation with 2-chloroacetamides, enables the rapid generation of compounds with proven activity against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria [2]. The lead compound 3j, with MIC values as low as 1.56 µg/mL [2], validates this approach. This application scenario offers a clear, data-driven path from a commercially available building block to a series of novel chemical entities with promising anti-infective properties.

Design of Cathepsin L Inhibitors for Cancer and Autoimmune Disease Research

For research groups investigating the role of Cathepsin L in disease pathology, 2-Chloro-5-phenyl-1,3,4-oxadiazole is a compelling procurement choice. The scaffold's demonstrated ability, via a close analog, to achieve a nanomolar Ki (92.1 nM) against Cathepsin L [3] positions it as an attractive starting point for the design of potent and selective chemical probes. The compound's synthetic tractability allows for further optimization of potency, selectivity, and pharmacokinetic properties, making it a valuable asset for target validation studies and early-stage drug discovery efforts in oncology and immunology.

Elaboration into sPLA2 Inhibitors with Validated In Vivo Anti-inflammatory Activity

Procurement is strategically justified for teams developing novel anti-inflammatory therapeutics targeting sPLA2. The established SAR around the 2-chlorophenyl-1,3,4-oxadiazole motif, which led to the identification of a lead compound with an IC50 of 11.52 µM and demonstrated in vivo efficacy against venom-induced pathologies [4], provides a solid foundation for lead optimization. This scenario is particularly relevant for projects focused on mitigating inflammatory conditions, including those triggered by envenomation or other sPLA2-mediated pathways. The availability of in vivo proof-of-concept data significantly de-risks the early stages of a drug discovery campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-phenyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.